(+)-1-(1-Naphthyl)ethylamine

描述

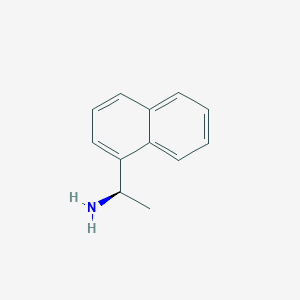

Structure

2D Structure

属性

IUPAC Name |

(1R)-1-naphthalen-1-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-9H,13H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTCUCQWIICFPOD-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201014632 | |

| Record name | (1R)-1-(Naphthalen-1-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201014632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3886-70-2 | |

| Record name | (+)-1-(1-Naphthyl)ethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3886-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthalenemethanamine, .alpha.-methyl-, (.alpha.R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (1R)-1-(Naphthalen-1-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201014632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | R-(+)-1-(1-naphthyl)ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.296 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Context of Chiral Resolution and Asymmetric Synthesis of Naphthylethylamines

The separation of enantiomers, known as chiral resolution, has a long history dating back to Louis Pasteur's manual separation of tartrate crystals in 1848. vt.edu For over a century, the primary methods for obtaining enantiomerically pure compounds were spontaneous resolution, diastereomeric separation, and enzymatic resolution. vt.edu

The resolution of racemic 1-(1-naphthyl)ethylamine (B3023371) has been achieved through various methods, including enzymatic resolution using lipases. sigmaaldrich.com For instance, lipase-catalyzed acylation of racemic amines is a well-established industrial method for producing optically active amines. sigmaaldrich.com

More recently, the focus has shifted towards asymmetric synthesis, which aims to directly produce a single enantiomer rather than separating a racemic mixture. Several asymmetric synthetic routes to 1-(1-naphthyl)ethylamine have been developed. One notable method involves the borane-mediated reduction of O-benzyloxime ethers using a chiral catalyst, which can yield highly enantiopure (R)- and (S)-1-(1-naphthyl)ethylamine. acs.orgresearchgate.net Another approach utilizes transaminase enzymes to convert a prochiral ketone into the desired chiral amine with high enantioselectivity. researchgate.net The development of photo-enzymatic methods is also an emerging area of research for the stereocontrolled synthesis of amines. nwo.nl

The study of the adsorption and interaction of (R)-(+)-1-(1-Naphthyl)ethylamine on metal surfaces, such as platinum and palladium, provides insights into its role as a chiral modifier in heterogeneous catalysis. researchgate.netacs.orgrsc.org These studies are crucial for understanding and optimizing enantioselective hydrogenation reactions. acs.org

Properties of (R)-(+)-1-(1-Naphthyl)ethylamine

| Property | Value |

| Molecular Formula | C₁₂H₁₃N chemicalbook.com |

| Molecular Weight | 171.24 g/mol chemicalbook.com |

| Appearance | Colorless to light yellow liquid chemicalbook.com |

| Boiling Point | 153 °C at 11 mmHg chemicalbook.com |

| Density | 1.067 g/mL at 20 °C chemicalbook.com |

| Refractive Index | n20/D 1.623 sigmaaldrich.com |

| Optical Rotation | [α]20/D +55° (c=2 in ethanol) chemimpex.com |

| Solubility | Soluble in chloroform (B151607) and ethanol; insoluble in water. chemicalbook.com |

Applications in Asymmetric Organic Synthesis

Enantioselective Synthesis of Advanced Pharmaceutical Intermediates

The amine serves as a crucial starting material or intermediate in the synthesis of several high-value active pharmaceutical ingredients (APIs). Its structural features are leveraged to build the core chirality of these complex molecules.

Cinacalcet, a calcimimetic agent used to treat secondary hyperparathyroidism, is a prominent example where (R)-(+)-1-(1-Naphthyl)ethylamine is the key source of chirality. thieme-connect.comub.edu Nearly all synthetic routes to this API rely on this enantiopure amine to establish the correct stereochemistry. thieme-connect.comub.edu

A major industrial strategy for synthesizing Cinacalcet involves the reductive amination between (R)-(+)-1-(1-Naphthyl)ethylamine and a suitable aldehyde precursor. thieme-connect.comresearchgate.net This process first involves the formation of an imine, which is then reduced to the final secondary amine structure of Cinacalcet. Two principal aldehyde precursors are widely used in patented syntheses:

3-[3-(Trifluoromethyl)phenyl]propanal : This saturated aldehyde is the most common coupling partner. Numerous pharmaceutical manufacturers have developed processes utilizing this precursor. thieme-connect.com

3-(Trifluoromethyl)cinnamaldehyde : This unsaturated aldehyde is also used, requiring an additional hydrogenation step after the reductive amination to saturate the carbon-carbon double bond. thieme-connect.com

The reaction involves the condensation of the amine with the aldehyde to form a Schiff base (imine), which is subsequently reduced in the same pot or after isolation. thieme-connect.comresearchgate.net

| Aldehyde Precursor | Chemical Structure | Key Reaction | Associated Companies (Patents) |

|---|---|---|---|

| 3-[3-(Trifluoromethyl)phenyl]propanal | ![3-[3-(Trifluoromethyl)phenyl]propanal structure](https://upload.wikimedia.org/wikipedia/commons/thumb/e/e3/3-%283-%28Trifluoromethyl%29phenyl%29propanal.svg/200px-3-%283-%28Trifluoromethyl%29phenyl%29propanal.svg.png) | Direct Reductive Amination | Dipharma, Dr. Reddy's, Hetero Drugs, NPS, Teva, Torrent, and others thieme-connect.com |

| 3-(Trifluoromethyl)cinnamaldehyde |  | Reductive Amination followed by Hydrogenation | Actavis, Aurobindo, Erregierre, Shasun thieme-connect.com |

The efficiency and stereochemical integrity of the Cinacalcet synthesis depend heavily on the reaction conditions. Researchers have focused on optimizing the reducing agent, catalyst, and solvent systems to maximize yield and prevent racemization.

Key findings in the optimization of this pathway include:

Reducing Agents : While catalytic hydrogenation with H₂ is common, many processes employ chemical reducing agents like sodium borohydride (B1222165) (NaBH₄) for its operational simplicity. researchgate.net

Catalysis : To facilitate the imine formation and subsequent reduction, various catalysts are used. An efficient, one-pot reductive amination has been developed using a recyclable, iron-based Lewis acid catalyst (Aquivion-Fe) to promote imine formation before reduction with NaBH₄. researchgate.net This provides a greener and more economical approach.

Reaction Time : The use of microwave conditions has been shown to significantly reduce reaction times for the reductive amination step without compromising the yield or selectivity of the reaction. researchgate.net

These optimizations ensure that the (R)-configuration of the starting amine is retained throughout the synthesis, leading to the enantiomerically pure (R)-Cinacalcet.

(R)-(+)-1-(1-Naphthyl)ethylamine serves as a valuable chiral auxiliary in the asymmetric synthesis of β-amino acids and their derivatives, such as β-lactams. lookchem.comchemicalbook.com β-Lactams are core structures in many antibiotics and are versatile building blocks. In the Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, attaching the naphthylethylamine to the imine nitrogen effectively controls the stereochemical outcome.

For instance, the reaction of an imine derived from (R)-(+)-1-(1-Naphthyl)ethylamine with phenoxyketene was reported to proceed with a diastereomeric excess (de) of 66%. The bulky naphthyl group shields one face of the imine, forcing the ketene to attack from the less hindered face, thereby inducing the formation of a specific diastereomer of the β-lactam product. This diastereomer can then be isolated and further processed to yield enantiopure β-amino acids after the removal of the chiral auxiliary.

Calindol, a calcimimetic agent belonging to a different structural class than Cinacalcet, is also synthesized using (R)-(+)-1-(1-Naphthyl)ethylamine as a key intermediate. semanticscholar.org The synthesis of Calindol involves a two-step process:

Amide Formation : Indole-2-carboxylic acid is first converted to its more reactive acid chloride derivative. This is then reacted with (R)-(+)-1-(1-Naphthyl)ethylamine in the presence of a base like triethylamine (B128534) to form (R)-[1-(1-Naphthyl)ethyl]-1H-indole-2-carboxamide. semanticscholar.org

Reduction : The resulting amide is subsequently reduced using a strong reducing agent, such as a mixture of lithium aluminum hydride (LiAlH₄) and aluminum chloride (AlCl₃), to yield the final product, (R)-2-[1-(1-Naphthyl)ethylaminomethyl]-1H-indole (Calindol). semanticscholar.org

Furthermore, related derivatives can be prepared via reductive amination between the amine and various indole-based aldehydes, demonstrating the versatility of this intermediate in accessing a range of indole-based therapeutic candidates. sci-hub.se

The structural motif of (R)-(+)-1-(1-Naphthyl)ethylamine is incorporated into the synthesis of complex heterocyclic structures like pyrrolines (dihydropyrroles). In palladium-catalyzed cyclizations of oxime esters with alkenes, the reactants can be designed to include a naphthyl group, which becomes part of the final pyrroline (B1223166) ring system. rsc.org For example, the cyclization of an oxime ester bearing a naphthyl moiety (R⁵ = naphthyl) with an alkene proceeds in good yield. rsc.org This methodology provides a pathway to chiral dihydropyrroles that contain the rigid naphthyl scaffold, which is of interest for creating novel biologically active molecules.

Precursor in Cinacalcet Synthesis

Chiral Derivatization and Reagent Development

The primary amine group of (R)-(+)-1-(1-Naphthyl)ethylamine allows for its straightforward conversion into various derivatives, which are instrumental in both the analysis and separation of enantiomers.

A well-established method for determining the absolute configuration of chiral carboxylic acids involves their conversion into diastereomeric amides by reaction with an enantiopure amine. (R)-(+)-1-(1-Naphthyl)ethylamine is frequently employed for this purpose. The reaction of a racemic or enantiomerically enriched carboxylic acid with (R)-(+)-1-(1-Naphthyl)ethylamine yields a mixture of diastereomeric amides.

These diastereomers possess distinct physical properties, including different chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy. By analyzing the ¹H NMR spectra, the absolute configuration of the original acid can be determined. The naphthyl group in the amine induces significant magnetic anisotropy, leading to observable differences (Δδ values) in the chemical shifts of the protons adjacent to the stereocenter of the acid moiety in the two diastereomers. tcichemicals.com This technique is a powerful tool in stereochemistry. lookchem.com For instance, the enantiomeric excess of citronellic acid has been determined by HPLC analysis of the diastereomeric amide prepared through its condensation with (R)-(+)-1-(1-Naphthyl)ethylamine. orgsyn.org

A notable methodology involves a "mix and shake" approach where the chiral amine is reacted with a solid matrix-bound auxiliary reagent, such as (R)- or (S)-α-methoxyphenylacetic acid (MPA), directly in an NMR tube. acs.org This allows for rapid determination of the absolute configuration without complex workup or purification steps. acs.org The monitoring of the reaction between (R)-1-(1-naphthyl)ethylamine and a resin-bound MPA derivative by ¹H NMR has been successfully demonstrated. acs.org

Table 1: Selected Applications in Absolute Configuration Determination

| Chiral Substrate Type | Derivatizing Agent | Analytical Method | Key Finding |

|---|---|---|---|

| Carboxylic Acids | (R)-(+)-1-(1-Naphthyl)ethylamine | ¹H NMR Spectroscopy | Formation of diastereomeric amides allows for configurational assignment based on anisotropic effects of the naphthyl group. tcichemicals.com |

| Citronellic Acid | (R)-(+)-1-(1-Naphthyl)ethylamine | HPLC | Analysis of the resulting diastereomeric amide confirmed the enantiomeric excess of the acid. orgsyn.org |

| Primary Amines | Chiral (2-nitrophenyl)proline amides | ¹H NMR Spectroscopy | (R)-(+)-1-(1-Naphthyl)ethylamine is used as a standard to determine the absolute configuration of other primary amines. lookchem.comchemicalbook.comriyngroup.com |

| Chiral Amines | Solid Matrix-Bound MPA Resin | ¹H NMR Spectroscopy | A "mix and shake" method provides rapid configurational assignment without purification. acs.org |

One of the most common applications of (R)-(+)-1-(1-Naphthyl)ethylamine is the resolution of racemic carboxylic acids. techniumscience.com This classical resolution technique relies on the formation of diastereomeric salts upon reaction of the racemic acid with the enantiopure amine. Due to their different physical properties, these diastereomeric salts often exhibit differential solubility in a given solvent system, allowing for their separation by fractional crystallization. techniumscience.comgoogleapis.com

Once the diastereomeric salts are separated, the desired enantiomer of the carboxylic acid can be recovered by treatment with an acid. googleapis.com This method is economical and can be scaled for industrial applications. For example, racemic 1-(1-naphthyl)ethylamine (B3023371) itself can be resolved using its own N-derivatives formed with dicarboxylic acids like oxalic, malonic, and succinic acid. researchgate.net Similarly, (R)-(+)-1-(1-Naphthyl)ethylamine has been used as the resolving agent for various carboxylic acids, including derivatives of chromenecarboxylic acid. googleapis.com The choice of solvent and crystallization temperature are critical parameters for achieving high resolution efficiency. googleapis.comgoogle.com

Table 2: Examples of Racemic Carboxylic Acid Resolution

| Racemic Acid | Resolving Agent | Solvent System | Key Outcome | Reference |

|---|---|---|---|---|

| Substituted 2-trifluoromethyl-2H-chromene-3-carboxylic acid | (R)-1-(1-Naphthyl)ethylamine | Acetonitrile | Separation of diastereomeric salts via fractional crystallization. | googleapis.com |

| Racemic 1-(1-naphthyl)ethylamine | (R)-N-[1-(1-naphthyl)ethyl]oxalamic acid | Not specified | Successful optical resolution through diastereomeric salt formation. | researchgate.net |

| Racemic 1-(1-naphthyl)ethylamine | D-(-)-Tartaric Acid | Ethanol/Water | Crystallization yields R-(+)-1-(1-naphthalene)ethylamine·D-(-)-tartrate. | google.com |

Development of Chiral Catalysts and Ligands Incorporating the Naphthylethylamine Moiety

The rigid and sterically defined structure of (R)-(+)-1-(1-Naphthyl)ethylamine makes it an excellent scaffold for the design of chiral ligands and catalysts for asymmetric synthesis. chemimpex.com These catalysts are employed to control the stereochemical outcome of a wide range of chemical transformations.

The amine can be incorporated into larger molecular frameworks to create ligands for transition metals like palladium, ruthenium, and platinum. For example, palladium metallacycles containing imines derived from 1-(1-naphthyl)ethylamine have been synthesized and used to resolve P-chiral phosphine (B1218219) ligands. researchgate.net

In the field of heterogeneous catalysis, 1-(1-naphthyl)ethylamine (NEA) serves as a chiral modifier for metal surfaces. nsf.gov When adsorbed onto platinum catalysts, it can induce enantioselectivity in hydrogenation reactions. Studies have shown that NEA can undergo H-D exchange on the Pt surface, suggesting a protonation mechanism via the amine nitrogen that is key to how it imparts chirality to the catalytic process. nsf.gov

Furthermore, the naphthylethylamine unit has been used to prepare chiral stationary phases (CSPs) for HPLC. mdpi.com In one study, two diastereomeric CSPs were created by linking either (R)- or (S)-1-(1-naphthyl)ethylamine to (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid. The resulting CSPs showed different efficiencies in separating racemic compounds, demonstrating a cooperative ("matched") or uncooperative ("mismatched") effect between the two chiral units. mdpi.com This highlights the utility of the naphthylethylamine moiety in creating materials for chiral recognition. mdpi.com

Table 3: Chiral Catalysts and Ligands Based on the Naphthylethylamine Moiety

| Catalyst/Ligand Type | Metal/Support | Application | Key Finding |

|---|---|---|---|

| Palladium Metallacycle Ligand | Palladium | Resolution of P-chiral phosphines | The imine derived from 1-(1-naphthyl)ethylamine forms a complex that enables chiral recognition. researchgate.net |

| Chiral Modifier | Platinum (Pt) Surface | Heterogeneous Hydrogenation | Adsorbed NEA induces enantioselectivity; mechanism involves protonation of the amine. nsf.gov |

| Chiral Stationary Phase (CSP 1) | Silica Gel with (R)-1-(1-naphthyl)ethylamine and a crown ether | HPLC Chiral Separations | The combination of chiral units shows a "matched" cooperative effect, enhancing chiral recognition. mdpi.com |

| BINAP-Ruthenium Complex | Ruthenium | Asymmetric Hydrogenation of Allylic Alcohols | While not directly incorporating the amine in the catalyst, (R)-1-(1-naphthyl)ethylamine is used to analyze the product's enantiomeric excess. orgsyn.org |

Advanced Analytical and Spectroscopic Characterization in Research

High-Performance Liquid Chromatography (HPLC) for Chiral Purity Assessment

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the enantiomeric separation and purity assessment of chiral molecules like (R)-(+)-1-(1-Naphthyl)ethylamine. chromatographyonline.com The ability to accurately quantify the enantiomeric excess (ee) and detect minute amounts of the undesired (S)-enantiomer is crucial for ensuring the quality and stereochemical integrity of the compound. patsnap.comtechniumscience.com

Method Development for Enantiomeric Excess (EE) and Isomer Content Determination

The development of a reliable HPLC method for determining the enantiomeric excess of (R)-(+)-1-(1-Naphthyl)ethylamine involves a systematic approach to optimize the separation of its enantiomers. A key aspect of this process is the preparation of a system suitability solution, which typically contains known amounts of both the (R)- and (S)-enantiomers. patsnap.com This allows for the verification of the chromatographic system's ability to resolve the two mirror-image molecules.

The enantiomeric excess is a critical parameter calculated from the peak areas of the two enantiomers in the chromatogram. The formula for this calculation is:

% ee = [([R] - [S]) / ([R] + [S])] x 100

Where [R] and [S] represent the concentrations or peak areas of the (R)- and (S)-enantiomers, respectively. techniumscience.com Research has demonstrated the successful determination of nearly 100% enantiomeric excess for R-(+)-1-(1-naphthyl)ethylamine hydrochloride using HPLC analysis. techniumscience.com

Selection and Optimization of Chiral Stationary Phases

The heart of chiral HPLC is the chiral stationary phase (CSP), which facilitates the differential interaction with enantiomers, leading to their separation. A variety of CSPs have been successfully employed for the resolution of 1-(1-Naphthyl)ethylamine (B3023371) enantiomers.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely recognized for their broad applicability in separating a wide range of chiral compounds, including primary amines. researchgate.net Another effective class of CSPs for this purpose are Pirkle-type columns, which are known for their π-acid/π-base interactions. For instance, a stationary phase consisting of (S)-tert-leucine and (S)-1-(α-naphthyl)ethylamine has been used to achieve baseline separation of related alkaloid enantiomers. researchgate.net

Crown ether-based CSPs have also proven effective. mdpi.comoup.com For example, a CROWNPAK CR(+) column has been utilized for the determination of the enantiomeric excess of 1-(1-Naphthyl)ethylamine. techniumscience.com The selection of the appropriate CSP is a critical step and is often guided by the chemical nature of the analyte.

The mobile phase composition is another crucial factor that is optimized to achieve the desired separation. Typical mobile phases for the chiral separation of 1-(1-Naphthyl)ethylamine on polysaccharide-based columns are mixtures of alkanes (like hexane (B92381) or heptane) and alcohols (such as isopropanol (B130326) or ethanol), often with additives like trifluoroacetic acid (TFA) and diethylamine (B46881) (DEA) to improve peak shape and resolution. patsnap.comresearchgate.net

Table 1: Exemplary HPLC Methods for Chiral Separation of 1-(1-Naphthyl)ethylamine

| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |

| CROWNPAK CR(+) | 85% aq. HClO₄ (pH 2) / 15% Methanol (B129727) | 0.6 | 210 | techniumscience.com |

| Chiralcel OD-H | Hexane/Isopropanol/Ethanol/Diethylamine/Trifluoroacetic acid | 0.7-1.5 | 260-290 | patsnap.com |

| Larihc CF6-P | Heptane/Ethanol/Trifluoroacetic acid/Triethylamine (B128534) (60:40:0.3:0.2, v/v/v/v) | Not Specified | Not Specified | researchgate.net |

This table is for illustrative purposes and specific conditions may vary.

System Suitability and Validation Parameters for Robust Chiral Analysis

To ensure the reliability and consistency of the chiral HPLC method, a set of system suitability and validation parameters must be established and met. chromatographyonline.com These parameters confirm that the analytical system is performing as expected and that the method is fit for its intended purpose.

System Suitability parameters typically include:

Resolution (Rs): A measure of the degree of separation between the two enantiomer peaks. A baseline resolution (Rs ≥ 1.5) is generally desired. researchgate.net

Tailing Factor (T): Evaluates the symmetry of the chromatographic peaks.

Theoretical Plates (N): Indicates the efficiency of the column. researchgate.net

Method Validation parameters, in accordance with regulatory guidelines, encompass: chromatographyonline.comnih.gov

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, including its enantiomer.

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte over a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be reliably detected and quantified, respectively.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and stereochemistry of compounds. For (R)-(+)-1-(1-Naphthyl)ethylamine, both ¹H and ¹³C NMR are instrumental in confirming its structure and elucidating its absolute configuration.

Utilization of ¹H NMR for Absolute Configuration Elucidation

While ¹H NMR spectroscopy alone does not directly determine the absolute configuration of a chiral molecule, it becomes a powerful tool when used in conjunction with chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). scientificlabs.co.ukthermofisher.krsigmaaldrich.comchemicalbook.comriyngroup.com The reaction of (R)-(+)-1-(1-Naphthyl)ethylamine with a chiral reagent, such as a chiral carboxylic acid or isocyanate, forms diastereomers. chemicalbook.comresearchgate.net These diastereomers are no longer mirror images and will exhibit distinct chemical shifts and coupling constants in the ¹H NMR spectrum.

For instance, the use of chiral (2-nitrophenyl)proline amides has been reported for determining the absolute configuration of primary amines like (R)-(+)-1-(1-Naphthyl)ethylamine via ¹H NMR. scientificlabs.co.ukthermofisher.krsigmaaldrich.comriyngroup.com By analyzing the differences in the chemical shifts of specific protons in the resulting diastereomeric amides, the absolute configuration of the original amine can be assigned.

Applications of ¹³C NMR in Structural Confirmation

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of (R)-(+)-1-(1-Naphthyl)ethylamine through analysis of its fragmentation patterns. When subjected to Gas Chromatography-Mass Spectrometry (GC-MS), the compound reveals a distinct set of mass-to-charge ratio (m/z) peaks. nih.gov

The electron ionization (EI) mass spectrum typically shows a molecular ion peak [M]⁺ corresponding to its molecular weight. However, the most prominent peaks often result from the fragmentation of the parent molecule. The base peak, which is the most intense signal in the spectrum, along with other significant fragment ions, provides a fingerprint for the compound's structure.

Key fragmentation data from GC-MS analysis is summarized in the table below:

| Analysis Type | Peak Type | m/z Value |

| GC-MS | Top Peak | 156 |

| GC-MS | 2nd Highest | 129 |

| GC-MS | Other | 128 |

This data is based on information from the NIST Mass Spectrometry Data Center. nih.gov

The peak at m/z 156 likely corresponds to the loss of a methyl group (CH₃) from the ethylamine (B1201723) side chain, a common fragmentation pathway for this type of molecule. The fragments at m/z 129 and 128 are indicative of the stable naphthyl core.

Other Chromatographic and Spectroscopic Techniques

Beyond mass spectrometry, a range of other chromatographic and spectroscopic methods are routinely used to provide a comprehensive analytical profile of (R)-(+)-1-(1-Naphthyl)ethylamine.

Gas chromatography is an indispensable tool for assessing the chemical and optical purity of (R)-(+)-1-(1-Naphthyl)ethylamine. chemicalbook.comyzqyyykj.comchemdad.com It is particularly well-suited for separating the (R)-enantiomer from its (S)-counterpart, which is critical for its applications in asymmetric synthesis. The compound is often derivatized to enhance its volatility and improve chiral separation on specialized GC columns. sigmaaldrich.com

Commercial suppliers of (R)-(+)-1-(1-Naphthyl)ethylamine typically provide a guaranteed purity level as determined by GC analysis. avantorsciences.comlabproinc.comlabscoop.comvwr.com

Typical Purity Specifications:

| Parameter | Specification |

| Purity (GC) | ≥99.0% |

| Optical Purity (GC) | min. 98.0 ee% |

ee% refers to enantiomeric excess. avantorsciences.com

For the enantiomeric analysis of 1-(α-Naphthyl)ethylamine, a common method involves the use of a chiral GC column, such as Astec® CHIRALDEX™ G-DA, after derivatization of the enantiomers. sigmaaldrich.com The distinct retention times for the derivatized (R) and (S) enantiomers allow for their accurate quantification. sigmaaldrich.com

Illustrative GC Conditions for Enantiomeric Separation:

| Parameter | Condition |

| Column | Astec CHIRALDEX G-DA, 30 m x 0.25 mm I.D., 0.12 µm |

| Oven Temp. | 160 °C |

| Injector Temp. | 250 °C |

| Detector | FID, 250 °C |

| Carrier Gas | Helium, 35 psi |

In this specific analysis, the trifluoroacetyl derivatives of the enantiomers were used. sigmaaldrich.com

UV/VIS and Infrared (IR) spectroscopy are powerful techniques for probing the electronic and vibrational characteristics of (R)-(+)-1-(1-Naphthyl)ethylamine.

UV/VIS Spectroscopy: The ultraviolet-visible spectrum of this compound is dominated by the electronic transitions of the naphthalene (B1677914) chromophore. Studies on derivatives of (R)-(+)-1-(1-Naphthyl)ethylamine have utilized UV-visible absorption spectroscopy to characterize the electronic properties of the resulting materials. rsc.orgnih.gov For instance, the formation of chiral perovskites incorporating this amine shows distinct excitonic transitions in their UV-visible spectra. nih.gov

Infrared Spectroscopy (IR): IR spectroscopy is widely used to identify the functional groups present in the molecule. The spectrum exhibits characteristic absorption bands corresponding to the N-H and C-H stretching and bending vibrations of the amine group, as well as the aromatic C-H and C=C vibrations of the naphthyl ring. Techniques such as Fourier Transform Infrared (FTIR) and Attenuated Total Reflectance (ATR)-IR are commonly employed for this analysis. nih.govavantorsciences.com The adsorption and orientation of (R)-(+)-1-(1-Naphthyl)ethylamine on metal surfaces have been investigated using Reflection-Absorption Infrared Spectroscopy (RAIRS), providing insights into its interaction with catalysts. researchgate.netsigmaaldrich.com The IR spectrum of a solid-state tartrate derivative of R-(+)-1-(1-naphthyl) ethylamine has been characterized by absorption bands at various wavenumbers, including 3653, 3396, 3319, and 2997 cm⁻¹. google.com

| Spectroscopic Technique | Information Provided |

| UV/VIS Spectroscopy | Electronic transitions of the naphthalene chromophore. rsc.orgnih.gov |

| Infrared Spectroscopy | Identification of functional groups (N-H, C-H, C=C). nih.govavantorsciences.com |

| RAIRS | Adsorption and orientation on surfaces. researchgate.net |

The solid-state properties of derivatives of (R)-(+)-1-(1-Naphthyl)ethylamine are often critical for their application, for example, in chiral resolutions or as functional materials. TGA and XRD are key techniques for this characterization.

Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability and decomposition of materials. In the context of (R)-(+)-1-(1-Naphthyl)ethylamine derivatives, TGA can provide information on the presence of solvates and the temperatures at which the material degrades. For example, TGA has been used in the characterization of chiral DMAP derivatives that incorporate (R)-1-(1-naphthyl)ethylamine. scispace.com

X-ray Diffraction (XRD): Single-crystal X-ray diffraction is a powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been instrumental in studying the diastereomeric salts formed between derivatives of (R)-(+)-1-(1-Naphthyl)ethylamine and dicarboxylic acids, which is crucial for understanding the mechanism of chiral resolution. researchgate.netnih.gov For instance, the crystal structure of diastereomeric salts formed with (R)-N-[1-(1-naphthyl)ethyl]oxalamic acid has been investigated by single-crystal X-ray diffraction. researchgate.netnih.gov Furthermore, the solid-state form of R-(+)-1-(1-naphthyl) ethylamine tartrate has been characterized by XRD. google.com The absolute configuration of a diamide (B1670390) derived from the reaction of an umbelliferone (B1683723) dimer with (S)-(-)-1-(1-naphthyl)ethylamine was confirmed by X-ray crystallographic analysis. oup.com

Mechanistic Insights and Computational Studies

Understanding Reaction Mechanisms Involving (R)-(+)-1-(1-Naphthyl)ethylamine

(R)-(+)-1-(1-Naphthyl)ethylamine is instrumental in a variety of reactions, primarily due to its ability to introduce chirality and direct the stereochemical course of a reaction. Its role has been extensively studied in nucleophilic substitution and condensation reactions, where it can act as a chiral auxiliary or a key building block. chemimpex.comlookchem.com

Role in Nucleophilic Substitution and Condensation Reactions

In the synthesis of complex molecules, particularly pharmaceuticals like Cinacalcet, (R)-(+)-1-(1-Naphthyl)ethylamine is a frequently utilized chiral precursor. thieme-connect.comresearchgate.net Synthetic strategies often involve coupling this enantiopure amine with other molecular fragments through several key reaction types. thieme-connect.com

One common approach is nucleophilic substitution , where the amine displaces a leaving group on a suitable reaction partner. thieme-connect.com For instance, the synthesis of Cinacalcet can be achieved by reacting (R)-(+)-1-(1-Naphthyl)ethylamine with derivatives of 3-[3-(trifluoromethyl)phenyl]propan-1-ol that have been activated with mesylate or tosylate groups. thieme-connect.com

Another prevalent strategy involves condensation reactions . This can include the formation of an amide by reacting the amine with a carboxylic acid, followed by reduction of the amide to the corresponding amine. thieme-connect.comthieme-connect.com A notable example is the condensation of (R)-(+)-1-(1-Naphthyl)ethylamine with 3-[(3-trifluoromethyl)phenyl]propionic acid at elevated temperatures, where the removal of water drives the reaction to completion. thieme-connect.com

Furthermore, reductive amination represents a significant pathway. thieme-connect.comthieme-connect.com In this two-step process, the amine first reacts with an aldehyde, such as 3-(trifluoromethyl)cinnamaldehyde or 3-[3-(trifluoromethyl)phenyl]propanal, to form an intermediate imine. thieme-connect.comthieme-connect.com Subsequent reduction of the imine, often using various reducing agents, yields the final secondary amine product. thieme-connect.com

The versatility of (R)-(+)-1-(1-Naphthyl)ethylamine is also demonstrated in multicomponent reactions, such as the Betti reaction. For example, it can undergo condensation with 2-naphthol (B1666908) and benzaldehyde (B42025) to produce optically active aminonaphthols. rsc.org

Stereoselectivity and Diastereoselectivity in Catalytic Pathways

The stereochemical outcome of reactions involving (R)-(+)-1-(1-Naphthyl)ethylamine is a direct consequence of its chiral nature. In catalytic applications, it can act as a chiral modifier on heterogeneous catalysts or as a component of a chiral stationary phase (CSP) in chromatography.

When used as a chiral modifier on metal surfaces like platinum, it is believed to induce enantioselectivity in hydrogenation reactions by forming diastereomeric complexes with the substrate. researchgate.netacs.org The mechanism is thought to involve the creation of isolated chiral sites on the catalyst surface where the substrate is captured and pre-organized in a way that one enantioface is preferentially presented for hydrogenation. acs.org This preorganization dictates which enantiomer of the product is formed in excess. researchgate.net

In the context of chiral chromatography, (R)-(+)-1-(1-Naphthyl)ethylamine can be incorporated into a chiral stationary phase. mdpi.com The chiral recognition mechanism is primarily governed by the interactions between the analyte and the chiral amine unit of the CSP. mdpi.com Studies have shown that the stereochemistry of the 1-(1-naphthyl)ethylamine (B3023371) component is the main determinant of the elution order of enantiomers. mdpi.com The "matched" and "mismatched" effects observed with diastereomeric CSPs further highlight the critical role of the amine's stereochemistry in chiral recognition. mdpi.com

Computational Chemistry and Molecular Modeling

Computational methods have become indispensable for elucidating the complex behaviors of (R)-(+)-1-(1-Naphthyl)ethylamine at a molecular level. These techniques provide insights that are often difficult to obtain through experimental means alone.

Molecular Dynamics (MD) Simulations to Predict Enzyme-Substrate Interactions

Molecular dynamics (MD) simulations have been employed to understand and engineer the interaction of (R)-(+)-1-(1-Naphthyl)ethylamine and its precursors with enzymes. For instance, in the enzymatic synthesis of (R)-(+)-1-(1-Naphthyl)ethylamine using ω-transaminase, MD simulations have been used to investigate the stability and flexibility of enzyme variants. researchgate.netnih.gov

One study revealed that mutations in an ω-transaminase from Aspergillus terreus led to a more stable protein structure, as indicated by decreased Root Mean Square Fluctuation (RMSF) values during 20-ns MD simulations in the presence of dimethyl sulfoxide (B87167) (DMSO). researchgate.net This increased stability correlated with improved catalytic efficiency and resistance to organic solvents. researchgate.net Another investigation combined random mutagenesis and semi-rational design to improve an ω-transaminase from Arthrobacter sp. for the synthesis of (R)-(+)-1-(1-Naphthyl)ethylamine. nih.gov MD simulations suggested that the enhanced catalytic efficiency of a mutant enzyme was due to increased Pi-Pi T-shaped interactions with the substrate, 1-acetonaphthone. nih.gov Furthermore, lower RMSF values in a specific loop region of the mutant correlated with a slightly higher thermal half-life. nih.gov

Theoretical Studies of Conformation and Chiral Recognition Processes

Theoretical studies, often in conjunction with experimental techniques like spectroscopy and scanning tunneling microscopy (STM), have been crucial for understanding the conformation of (R)-(+)-1-(1-Naphthyl)ethylamine and its role in chiral recognition.

High-resolution spectroscopic studies of gas-phase samples have identified the predominant geometrical isomer of the molecule. nist.gov These experimental findings, combined with ab initio theoretical calculations, have helped to elucidate the conformational structure and its influence on properties like circular dichroism. nist.gov Such studies provide rigorous benchmarks for theoretical models. nist.gov

On surfaces like Pt(111), (R)-(+)-1-(1-Naphthyl)ethylamine has been observed to exist in different conformations. researchgate.net Density functional theory (DFT) calculations have been used to determine the most stable chemisorption geometries and to simulate STM images, allowing for the assignment of observed motifs to specific conformers (exo and endo). researchgate.net These theoretical models help to explain the adsorption geometry and the orientation of the molecule on the catalyst surface. researchgate.netresearchgate.net

The process of chiral recognition has also been modeled using computational approaches. Monte Carlo simulations have been used to study the enantioselective adsorption of molecules like propylene (B89431) oxide on surfaces modified with (R)-(+)-1-(1-Naphthyl)ethylamine. conicet.gov.ar These simulations have shown that simple pairwise interactions are insufficient to explain the experimental observations, suggesting the importance of cooperative effects in specific local configurations. conicet.gov.ar DFT calculations have also been used to investigate the formation of diastereomeric complexes between the chiral modifier and prochiral substrates on a Pt(111) surface, revealing the stereodirecting forces at play in these assemblies. researchgate.net

Structure-Activity Relationship (SAR) Studies in Chiral Applications

Structure-activity relationship (SAR) studies, often guided by computational analysis, aim to understand how the molecular structure of (R)-(+)-1-(1-Naphthyl)ethylamine and related compounds influences their activity in chiral applications.

In the context of chiral modifiers for asymmetric hydrogenation, subtle changes to the structure of the modifier can have significant effects on stereochemical outcomes. researchgate.net Comparative studies using structurally analogous chiral modifiers allow for the investigation of these effects. researchgate.net

Computational analysis can also be used to predict the interactions of different enantiomers with biological targets. For example, molecular dynamics simulations can visualize enantiomer-specific interactions with proteins, helping to explain differences in biological activity. While not directly studying (R)-(+)-1-(1-Naphthyl)ethylamine, such approaches are applicable to understanding its derivatives.

In the development of chiral stationary phases for HPLC, the structure of the chiral selector is paramount. Poly(NEMOU), a polymer derived from (R)-(+)-1-(1-Naphthyl)ethylamine, has been shown to have chiral recognition abilities that are attributed not only to the direct interactions of the chiral selector with the racemate but also to the secondary and/or higher-ordered structure of the polymer. acs.org

Interactive Data Table: Computational and Mechanistic Study Details

| Study Focus | Method(s) Used | Key Finding | Reference(s) |

| Enzyme Engineering | Molecular Dynamics (MD) Simulations, Mutagenesis | Mutations increased enzyme stability and catalytic efficiency for (R)-NEA synthesis. | researchgate.net, nih.gov |

| Surface Adsorption and Conformation | Scanning Tunneling Microscopy (STM), Density Functional Theory (DFT) | Identified stable exo and endo conformers on Pt(111) surface. | researchgate.net |

| Chiral Recognition | Monte Carlo Simulations, DFT | Cooperative effects and diastereomeric complex formation are crucial for enantioselectivity. | researchgate.net, conicet.gov.ar |

| Conformational Analysis | High-Resolution Spectroscopy, Ab Initio Calculations | Determined the predominant gas-phase conformation and its link to circular dichroism. | nist.gov |

Future Directions and Emerging Research Areas

Development of Novel Synthetic Routes with Enhanced Sustainability

The chemical industry is increasingly focused on "green" and sustainable manufacturing processes. In the context of producing enantiomerically pure (R)-(+)-1-(1-Naphthyl)ethylamine, this translates to developing synthetic routes that are not only efficient but also environmentally benign. Key areas of development include:

Biocatalysis: The use of enzymes, particularly ω-transaminases, is a promising avenue for the stereoselective synthesis of (R)-(+)-1-(1-Naphthyl)ethylamine. nih.gov Research is focused on discovering and engineering more robust and efficient enzymes. For instance, ω-transaminases have been successfully used for the asymmetric synthesis of this amine with high enantiomeric excess. nih.govgoogle.com A notable advancement is the immobilization of these enzymes, which enhances their stability and allows for repeated use, making the process more cost-effective and sustainable. nih.gov One study demonstrated that an immobilized ω-amine transaminase could be used for 15 cycles with an enantiomeric excess greater than 99.5%. nih.gov The use of methanol (B129727) as a co-solvent instead of dimethyl sulfoxide (B87167) (DMSO) further simplifies product separation and extraction, contributing to a greener process. nih.gov

Catalytic Asymmetric Reduction: Another approach involves the asymmetric reduction of prochiral precursors. For example, 1-(1-naphthyl)ethanone oxime can be reduced using a chiral ruthenium catalyst to produce (R)-(+)-1-(1-Naphthyl)ethylamine with high enantiomeric purity. google.com This method offers a direct route to the desired enantiomer, avoiding the need for chiral resolution of a racemic mixture.

The table below summarizes some of the recent advancements in the sustainable synthesis of (R)-(+)-1-(1-Naphthyl)ethylamine.

| Method | Catalyst/Enzyme | Key Features | Reference |

| Biocatalytic Asymmetric Amination | Immobilized ω-amine transaminase | High reusability (15 cycles), >99.5% enantiomeric excess, simplified product separation. | nih.gov |

| Catalytic Asymmetric Reduction | Chlorine{(1R,2R)-(-)-2-amino-1,2-diphenylethyl ammonia} (p-cymene)ruthenium(II) | Direct synthesis from 1-(1-naphthyl)ethanone oxime, high enantiomeric purity. | google.com |

| Enzymatic Resolution | Candida antarctica lipase (B570770) B in ionic liquids | Efficient resolution of racemic amine, microwave conditions reduce reaction times. | researchgate.net |

Exploration of New Catalytic Applications in Asymmetric Transformations

(R)-(+)-1-(1-Naphthyl)ethylamine and its derivatives are valuable as chiral auxiliaries, ligands, and catalysts in a variety of asymmetric transformations. Future research will likely expand their applications in novel catalytic systems.

Chiral Ligands for Metal-Catalyzed Reactions: The amine can be used to create chiral ligands for various metal-catalyzed reactions. For instance, its derivatives have been employed in the resolution of quinazolinap analogues through the formation of diastereomeric palladium complexes. acs.org The development of new P,N-ligands derived from this amine could lead to advancements in asymmetric catalysis.

Organocatalysis: Chiral primary amines can act as organocatalysts in various reactions. While specific new applications for (R)-(+)-1-(1-Naphthyl)ethylamine in this area are still emerging, the broader field of amine-catalyzed asymmetric reactions is rapidly growing.

Chiral Modifiers for Heterogeneous Catalysis: This amine has been used as a chiral modifier in the enantioselective hydrogenation of ethyl pyruvate (B1213749) over a Pt/Al2O3 catalyst, achieving an 82% enantiomeric excess. sigmaaldrich.comresearchgate.net Further research into its interaction with metal surfaces and its application in other heterogeneous asymmetric reactions is an active area of investigation. nsf.govresearchgate.net Studies have shown that the amine adsorbs onto platinum surfaces, and this interaction is key to inducing enantioselectivity. nsf.govrsc.org

The following table highlights some of the catalytic applications of (R)-(+)-1-(1-Naphthyl)ethylamine and its derivatives.

| Application | Catalytic System | Transformation | Reference |

| Chiral Auxiliary | Staudinger Reaction | Synthesis of β-lactams | umn.edu |

| Chiral Modifier | Pt/Al2O3 | Enantioselective hydrogenation of ethyl pyruvate | sigmaaldrich.comresearchgate.net |

| Chiral Ligand Precursor | Palladium Complexes | Resolution of racemic ligands | acs.org |

| Asymmetric Transformation | Resolving Agent | Differential solubility-driven asymmetric transformation of 2H-chromene-3-carboxylic acids | google.com |

Advanced Analytical Techniques for Real-Time Monitoring of Enantiomeric Purity

The ability to rapidly and accurately determine the enantiomeric purity of a chiral compound is crucial for both process development and quality control. Future research will focus on developing and implementing advanced analytical techniques for real-time monitoring.

Chiral Chromatography: Supercritical fluid chromatography (SFC) is emerging as a powerful technique for the chiral separation of primary amines. wiley.com The use of crown ether-derived chiral stationary phases, such as Crownpak® CR-I (+), has shown promise for both analytical and preparative-scale separations of primary amines. wiley.com This method offers a faster and more environmentally friendly alternative to traditional high-performance liquid chromatography (HPLC).

Spectroscopic Methods: Chiroptical spectroscopy, particularly circular dichroism (CD), offers a rapid method for determining enantiomeric excess. bohrium.com Novel protocols are being developed that utilize a fluorescent indicator displacement assay in combination with a CD-active Fe(II) complex to determine both the concentration and enantiomeric excess of chiral amines in a high-throughput format. bohrium.com Another approach involves the use of achiral aromatic carboxylic acids as chiroptical sensors for the real-time discrimination and enantiomeric excess determination of chiral amines. acs.org

"On-line" Analysis: Headspace solid-phase microextraction (SPME) coupled with chiral gas chromatography is being explored for the "on-line" analysis of chiral molecules in ionic liquid solvents. nih.gov This method eliminates the need for a separate extraction step, allowing for rapid monitoring of reaction progress and enantiopurity. nih.gov

The table below provides an overview of advanced analytical techniques for determining the enantiomeric purity of chiral amines.

| Technique | Principle | Advantages | Reference |

| Supercritical Fluid Chromatography (SFC) | Separation on a chiral stationary phase using a supercritical fluid as the mobile phase. | Fast, reduced solvent consumption, suitable for preparative scale. | wiley.com |

| Circular Dichroism (CD) Spectroscopy | Differential absorption of left and right circularly polarized light by chiral molecules. | Rapid, high-throughput screening capability. | bohrium.comacs.org |

| Headspace SPME-Chiral GC | Extraction of volatile analytes from the headspace above a sample followed by gas chromatographic separation on a chiral column. | "On-line" monitoring, eliminates sample extraction steps. | nih.gov |

Integration of Computational Design in Chiral Catalyst and Enzyme Engineering

Computational modeling and simulation are becoming indispensable tools in the design and optimization of chiral catalysts and enzymes. This approach allows for a deeper understanding of the factors that govern stereoselectivity and can accelerate the development of new and improved catalytic systems.

Enzyme Engineering: Structure-based engineering, guided by in silico modeling and molecular docking, is being used to enhance the catalytic efficiency and thermostability of ω-transaminases for the synthesis of (R)-(+)-1-(1-Naphthyl)ethylamine. jiangnan.edu.cn By identifying key amino acid residues in the active site, researchers can create mutants with improved properties. jiangnan.edu.cnnih.gov For example, molecular dynamics simulations can elucidate the mechanisms behind increased catalytic efficiency and thermostability. jiangnan.edu.cn

Catalyst Design: Computational tools are being used to design new chiral catalysts and to understand the mechanism of existing ones. caltech.edu For example, density functional theory (DFT) calculations can be used to study the formation of diastereomeric complexes between a chiral modifier like (R)-(+)-1-(1-Naphthyl)ethylamine and a substrate on a metal surface, providing insights into the origin of stereoinduction. researchgate.net This understanding can guide the design of more effective chiral modifiers and ligands.

The integration of computational design with experimental work is a powerful strategy for advancing the field of asymmetric catalysis. The table below illustrates the application of computational methods in this area.

| Application Area | Computational Technique | Goal | Reference |

| Enzyme Engineering | Homologous modeling, molecular docking, molecular dynamics simulations | Improve catalytic efficiency and thermostability of ω-transaminases. | jiangnan.edu.cnnih.gov |

| Catalyst Design | Density Functional Theory (DFT) | Understand stereodirecting forces in diastereomeric complexes on catalyst surfaces. | researchgate.net |

| Catalyst Screening | Computational assays for selectivity, reaction rate, and stability | Screen potential mimics of natural product ligands. | caltech.edu |

常见问题

Q. What are the primary laboratory methods for synthesizing (R)-(+)-1-(1-Naphthyl)ethylamine (R-NEA)?

R-NEA is synthesized via two main approaches:

- Biocatalysis : ω-Transaminases (ω-TAs) catalyze the asymmetric amination of 1-acetonaphthone using amine donors (e.g., isopropylamine). This method offers high enantioselectivity under mild conditions (neutral pH, ambient temperature) .

- Chemical Catalysis : Asymmetric hydrogenation of imines using chiral modifiers (e.g., R-NEA adsorbed on platinum surfaces) achieves enantioselectivity. Adsorption conformations of R-NEA (7:3 ratio of two configurations) influence diastereomeric complex formation and product excess .

Q. How is enantiomeric purity validated for R-NEA?

- Chiral Gas Chromatography (GC) : Quantifies enantiomeric excess (e.g., >98.0% ee reported for commercial samples) .

- Nuclear Magnetic Resonance (NMR) : Chiral derivatizing agents like (2-nitrophenyl)proline amides form diastereomeric adducts, enabling absolute configuration determination via distinct splitting patterns .

Q. What are the key applications of R-NEA in organic synthesis?

- Chiral Resolving Agent : Resolves racemic mixtures via diastereomeric salt formation .

- Catalyst Modifier : Adsorbs on platinum surfaces to induce enantioselectivity in asymmetric hydrogenation (e.g., synthesis of trifluorophenylethanol) .

- β-Lactam Synthesis : Acts as a chiral auxiliary in Staudinger cycloadditions, though lower selectivity compared to phenylethylamine analogs .

Q. What precautions are critical for handling R-NEA in the lab?

- Storage : Refrigerated (0–10°C), under inert gas (e.g., N₂), due to air sensitivity and hygroscopicity .

- Toxicity : Classified as skin/eye irritant (H315, H319); use PPE and avoid inhalation .

Advanced Research Questions

Q. How can ω-transaminase activity be optimized for R-NEA synthesis?

- Enzyme Engineering : Combinatorial strategies (random mutagenesis + semi-rational design) target residues near the substrate-binding pocket. Variant F225M/C281I from Arthrobacter sp. increased catalytic efficiency (3.42-fold kcat/Km) via enhanced π-π interactions with 1-acetonaphthone .

- Immobilization : Amino-modified multi-walled carbon nanotubes improve enzyme stability and enable 10 reuse cycles with <15% activity loss .

Q. What molecular insights explain improved ω-transaminase thermostability?

- Root-Mean-Square Fluctuation (RMSF) Analysis : Variant F225M/C281I exhibits reduced flexibility in loop regions (residues 134–139), correlating with a 22% longer half-life at 40°C compared to wild-type .

- Molecular Docking : Stabilized substrate orientation via T-shaped π-π interactions between phenylalanine residues and the naphthyl group of 1-acetonaphthone .

Q. How do reaction by-products impact R-NEA synthesis efficiency?

Q. What mechanistic insights guide enantioselectivity in heterogeneous catalysis?

- Surface Adsorption Studies : R-NEA adopts two conformations on Pt(111), forming transient diastereomeric complexes with substrates (e.g., TFAP). Analysis of >900 complexes identified key geometries favoring R-product formation (34% ee) .

- Density Functional Theory (DFT) : Predicts adsorption energies and transition states to rationalize modifier-substrate interactions .

Q. Can spontaneous crystallization replace traditional resolution methods?

- Racemic Mixture Enrichment : R-NEA hydrochloride crystallizes enantioselectively from ethanol/water without diastereomeric salt formation, achieving >99% ee in specific conditions .

Methodological Best Practices

- Biocatalytic Process Design : Optimize pH (7.0–8.5), temperature (30–40°C), and amine donor ratio (1:1.5 ketone:donor) for ω-TA reactions .

- Catalyst Recycling : Immobilized enzymes or chiral modifiers on Pt surfaces retain >80% activity after 5 cycles .

- Analytical Validation : Cross-validate enantiomeric excess using GC and NMR to mitigate method-specific biases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。